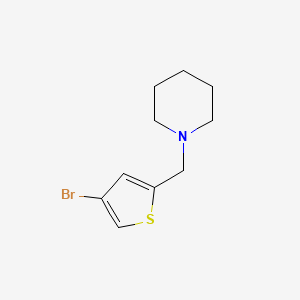

1-((4-Bromothiophen-2-yl)methyl)piperidine

Vue d'ensemble

Description

1-((4-Bromothiophen-2-yl)methyl)piperidine is a chemical compound with the molecular formula C10H14BrNS. It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a piperidine ring via a methylene bridge. This compound is a white to light yellow solid with good solubility in common organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the bromination of thiophene followed by a coupling reaction with piperidine. One common method includes the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Coupling Reaction: The brominated thiophene is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include de-brominated compounds and reduced thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

1-((4-Bromothiophen-2-yl)methyl)piperidine serves as a precursor in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases. Compounds with similar structures have shown promise as antitubercular agents and inhibitors of protein kinases, indicating that this compound may also possess significant therapeutic potentials.

Inhibition of Enzymes

Recent studies indicate that derivatives of this compound can act as inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease. For instance, compounds with similar bromothiophenyl moieties have demonstrated effective MAO-B inhibition, exhibiting IC50 values in the nanomolar range . The presence of the bromine atom in the thiophene ring enhances reactivity and biological activity, making it a subject of interest in drug development.

Structure-Activity Relationship (SAR) Studies

Exploration of Biological Activity

SAR studies have been conducted to understand how structural modifications affect the biological activity of piperidine derivatives. Research has shown that specific substitutions can significantly enhance the inhibitory potency against various targets, including MAO-B and other enzymes involved in disease processes . For example, modifications to the piperidine ring or the incorporation of different substituents on the thiophene ring can lead to variations in pharmacokinetic properties and overall efficacy .

Potential Applications in Antimicrobial Therapy

Antitubercular Activity

The compound's structural similarities to known antitubercular agents suggest potential applications in combating tuberculosis (TB). Preliminary data indicate that analogs can effectively inhibit Mycobacterium tuberculosis, with some compounds achieving nearly complete sterilization in combination therapies within two weeks . This highlights the importance of continued exploration into its antimicrobial properties.

Neuroprotective Properties

Research on Neurodegenerative Diseases

Compounds related to this compound have shown neuroprotective effects, particularly against oxidative stress-induced damage. In vivo studies have indicated that certain derivatives improve motor function and protect dopaminergic neurons from degeneration, which is crucial for developing treatments for Parkinson's disease . The neuroprotective mechanisms are thought to involve modulation of reactive oxygen species (ROS) and enhancement of cellular viability under stress conditions.

Mécanisme D'action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((4-Chlorothiophen-2-yl)methyl)piperidine

- 1-((4-Fluorothiophen-2-yl)methyl)piperidine

- 1-((4-Iodothiophen-2-yl)methyl)piperidine

Uniqueness

1-((4-Bromothiophen-2-yl)methyl)piperidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities .

Activité Biologique

1-((4-Bromothiophen-2-yl)methyl)piperidine is a compound characterized by its unique structural features, including a piperidine ring and a 4-bromothiophen-2-ylmethyl group. This combination suggests potential biological activities that warrant investigation, particularly in pharmacological contexts. The compound's molecular formula is with a molecular weight of approximately 284.15 g/mol.

Structural Characteristics

The presence of the bromine atom in the thiophene ring enhances the compound's reactivity and biological activity, making it a candidate for various medicinal applications. The piperidine moiety is commonly found in numerous therapeutic agents, indicating possible neuropharmacological effects.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, its structural analogs have demonstrated significant pharmacological properties. Below are key areas of interest:

- Anticancer Activity : Piperidine derivatives are often explored for their potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may exhibit similar effects.

- Neuroprotective Effects : Given the piperidine structure's prevalence in CNS-targeting drugs, this compound could possess neuroprotective properties, potentially interacting with neurotransmitter systems.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds provide insights into its potential biological activities:

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity. For instance, studies on piperidine derivatives indicated effective inhibition against Staphylococcus aureus and other pathogens .

- Antitubercular Activity : Research has highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 2 µg/mL . This suggests that this compound could be further investigated for similar activity.

- Cell Viability and Toxicity : Preliminary toxicity assessments of related piperidine compounds indicate low cytotoxicity while maintaining biological efficacy . This characteristic is crucial for drug development.

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Piperidine Ring : Starting from suitable precursors to create the piperidine structure.

- Bromination of Thiophene : Introducing bromine to enhance reactivity.

- Methylation : Attaching the methyl group to complete the structure.

The exact mechanism of action within biological systems remains largely unexplored; however, it is hypothesized that the compound may interact with various enzymes or receptors involved in disease pathways.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Bromophenyl)methylpiperidine | C₁₂H₁₄BrN | Similar brominated structure; potential for varied receptor interactions |

| 1-(Thiophen-2-yl)methylpiperidine | C₁₁H₁₃NS | Lacks bromine; serves as a baseline for comparison |

| 1-(4-Chlorothiophen-2-yl)methylpiperidine | C₁₂H₁₃ClNS | Chlorine substitution may alter biological interactions |

Propriétés

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLJUIFGMRWSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704862 | |

| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249047-09-3 | |

| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.